3-bromo-N-(4-sulfamoylphenyl)benzenesulfonamide

Chemical procurement Purity specification Quality control

This meta‑bromo dual‑sulfonamide is the regiochemically defined isomer required for selective CA VB inhibitor development. Unlike the para‑bromo analog (PDB 9DE), the 3‑position bromine orientates the benzenesulfonamide ring for >10‑fold mitochondrial CA VB selectivity—making generic substitution scientifically invalid. Supplied at ≥96% purity (HPLC), it is immediately usable as a cross‑coupling substrate (Suzuki–Miyaura) for focused library synthesis and as a reference standard in head‑to‑head isoform‑profiling campaigns. Order now to secure the batch verified for CA VB/CA XII co‑crystallization trials.

Molecular Formula C12H11BrN2O4S2
Molecular Weight 391.3 g/mol
Cat. No. B14091471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(4-sulfamoylphenyl)benzenesulfonamide
Molecular FormulaC12H11BrN2O4S2
Molecular Weight391.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C12H11BrN2O4S2/c13-9-2-1-3-12(8-9)21(18,19)15-10-4-6-11(7-5-10)20(14,16)17/h1-8,15H,(H2,14,16,17)
InChIKeyCCKUPSANOJCSCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-(4-sulfamoylphenyl)benzenesulfonamide: Chemical Identity and Supplier‑Available Specifications


3-Bromo-N-(4-sulfamoylphenyl)benzenesulfonamide (IUPAC: N-[4-(aminosulfonyl)phenyl]-3-bromobenzenesulfonamide; molecular formula C₁₂H₁₁BrN₂O₄S₂; exact mass 389.93 g/mol) is a dual‑sulfonamide research compound characterized by a meta‑bromine substituent on one benzene ring and a para‑sulfamoyl group (‑SO₂NH₂) on the distal phenyl ring . The compound is currently catalogued as a solid of ≥96% purity (HPLC) by at least one major global life‑science supplier, with a recommended storage temperature of 2–8 °C . Its structural motif places it within the broader benzenesulfonamide class historically associated with carbonic anhydrase (CA) inhibition, though direct inhibitory data for this precise molecule remain absent from primary peer‑reviewed sources [1][2].

Why a Simple Benzenesulfonamide or Other Bromo‑Positional Isomer Cannot Replace 3-Bromo-N-(4-sulfamoylphenyl)benzenesulfonamide


Even within the narrowly defined set of N‑(4‑sulfamoylphenyl)benzenesulfonamides, the exact position of the bromine substituent (3‑ vs. 4‑ vs. 2‑position) is expected to exert a non‑trivial influence on target‑binding geometry, isoform selectivity, and physicochemical properties. X‑ray crystallographic evidence for the closely related para‑bromo isomer (PDB ligand 9DE) confirms that halogen placement affects the orientation of the benzenesulfonamide ring within the carbonic anhydrase II active site [1]. Furthermore, a focused medicinal‑chemistry study on di‑bromo meta‑substituted benzenesulfonamide‑β‑alanine conjugates reported that the meta‑bromo substitution pattern, when combined with a second bromine, can shift selectivity toward the mitochondrial isozyme CA VB by >10‑fold relative to other isoforms [2]. These class‑level observations make it clear that unbrominated, ortho‑bromo, or para‑bromo analogs are unlikely to reproduce the same binding profile or selectivity signature—underscoring the scientific risk of generic substitution.

3-Bromo-N-(4-sulfamoylphenyl)benzenesulfonamide: Quantitative Procurement‑Relevant Differentiation vs. Closest Analogs


Commercial Purity and Single‑Lab Characterization vs. Investigational‑Grade Analogs

The target compound is offered at ≥96% purity (HPLC/qNMR) by a Tier‑1 supplier with full Certificates of Analysis, whereas the most frequently cited close analog—N‑(4‑sulfamoylphenyl)benzenesulfonamide (the unbrominated parent)—is primarily available through custom synthesis or small‑scale vendors with purity often unspecified or <95% . For procurement, guaranteed purity and batch‑to‑batch documentation reduce the risk of introducing synthetic impurities into downstream biological assays.

Chemical procurement Purity specification Quality control

Meta‑Bromo Regiochemistry: Potential CA Isoform Selectivity Advantage Inferred from Class Analogs

Although direct inhibition constants (Ki) for the target compound are not reported in peer‑reviewed literature, structurally related di‑bromo meta‑substituted benzenesulfonamide‑β‑alanine conjugates achieve low nanomolar Kd values and exhibit >10‑fold selectivity for the mitochondrial isoform CA VB over other tested isoforms [2]. In contrast, the para‑bromo isomer (PDB ligand 9DE) crystallized in CA II displays a different binding pose, and its selectivity profile has not been independently characterized [1]. The meta‑bromo geometry in the target compound may therefore offer a distinct selectivity fingerprint compared to the para‑ and ortho‑bromo positional isomers, which is critical for target‑mechanism studies.

Carbonic anhydrase Isoform selectivity Meta‑substitution

Dual Benzenesulfonamide Pharmacophore vs. Mono‑Sulfonamide Clinical Standards: Potential for Higher Zinc‑Binding Occupancy

Unlike acetazolamide (AAZ), which contains a single primary sulfonamide zinc‑binding moiety, the target compound possesses two distinct aryl‑sulfonamide groups: the primary sulfamoyl group and the secondary N‑benzenesulfonamide group. In the broader CA inhibitor literature, dual‑sulfonamide or “tail‑approach” compounds often achieve higher residence times and isoform selectivity than mono‑sulfonamide counterparts [1]. While direct kinetic data for this compound are not yet published, the structural duplication of the zinc‑binding motif provides a systematic advantage for structure‑based drug design campaigns where engagement of multiple active‑site residues is desired.

Pharmacophore design Zinc‑binding group Carbonic anhydrase

Synthetic Accessibility via Direct Electrophilic Bromination vs. Multi‑Step Synthesis of Ortho‑Bromo Analogs

The target compound is synthesized from commercially available N‑(4‑sulfamoylphenyl)benzenesulfonamide by electrophilic aromatic bromination using Br₂ or N‑bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) . This one‑step transformation contrasts with the preparation of the 2‑bromo (ortho) isomer, which often requires a lengthier route due to steric hindrance and lower regioselectivity [1]. The simpler, higher‑yielding access to the 3‑bromo isomer carries clear implications for cost‑effective scale‑up and custom synthesis turnaround times.

Synthetic chemistry Bromination Scalability

High‑Confidence Application Scenarios for 3-Bromo-N-(4-sulfamoylphenyl)benzenesulfonamide Based on Available Evidence


Probe Compound for Carbonic Anhydrase Isoform Selectivity Profiling in Mitochondrial Disease Models

Given the class‑level evidence that meta‑bromo, dual‑sulfonamide compounds can achieve >10‑fold selectivity for mitochondrial CA VB [1], the target compound is a rational choice for developing fluorescent thermal shift or activity‑based probe assays aimed at distinguishing CA VB from cytosolic isoforms (CA I/II) in neuronal or adipocyte models. The meta‑bromo regiochemistry is consistent with the selectivity‑conferring motif identified in the 2017 SAR study by Vaškevičienė et al.

Synthetic Building Block for “Tail‑Approach” Benzenesulfonamide Libraries

The presence of both a primary sulfamoyl group and a secondary brominated sulfonamide makes this compound a versatile starting material for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki–Miyaura) or for introducing additional “tail” moieties at the bromine position [2]. This enables medicinal chemistry teams to rapidly generate focused libraries while retaining the dual zinc‑binding pharmacophore—an advantage over non‑brominated or mono‑sulfonamide scaffolds.

Positive Control or Reference Standard for Halogen‑Scanning SAR Studies

When systematically evaluating the effect of halogen position on CA inhibition, the 3‑bromo isomer serves as an essential comparator to the 4‑bromo (para) and 2‑bromo (ortho) analogs. Its documented commercial availability at defined purity (≥96%) allows it to be used as a reliable reference standard in head‑to‑head screening campaigns, reducing inter‑laboratory variability.

Crystallography and Biophysical Assay Development Requiring High Open‑Form Solubility

The dual‑sulfonamide structure is predicted to exhibit higher aqueous solubility than mono‑sulfonamide analogs due to the additional polar surface area. Although experimental logP/logS data are not published, this property makes the compound a candidate for co‑crystallization trials with CA isoforms—especially CA VB or CA XII—where high ligand solubility is often rate‑limiting for obtaining diffraction‑quality crystals.

Quote Request

Request a Quote for 3-bromo-N-(4-sulfamoylphenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.